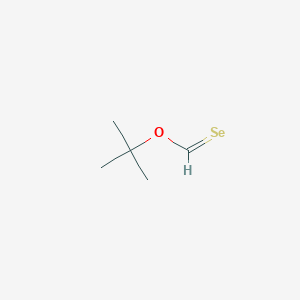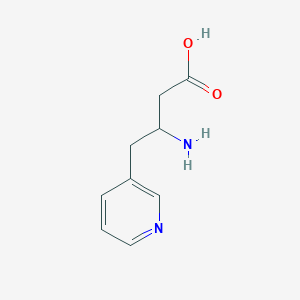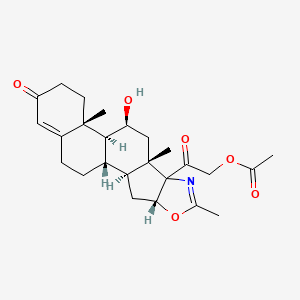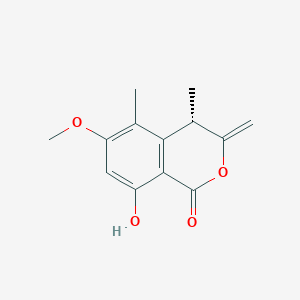
Clearanol C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clearanol C is an organic compound known for its diverse applications in scientific research, particularly in life sciences. It is a member of the isochromenone family, which is derived from deep-sea fungi. This compound has shown potential in various biological activities, making it a subject of interest in pharmaceutical and biochemical research .
Preparation Methods
Clearanol C is typically synthesized through the cultivation of deep-sea-derived fungi, such as Leptosphaeria sp. The synthetic route involves the fermentation of the fungal culture, followed by extraction and chromatographic separation to isolate the compound. The reaction conditions for its synthesis include maintaining specific temperature and pH levels to optimize the yield . Industrial production methods are still under development, focusing on scaling up the fermentation process while ensuring the purity and stability of the compound .
Chemical Reactions Analysis
Clearanol C undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
Scientific Research Applications
Clearanol C has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of isochromenones.
Medicine: Its antibacterial properties are being explored for the development of new antibiotics.
Industry: This compound is used in the development of bioactive compounds for various industrial applications.
Mechanism of Action
The mechanism of action of Clearanol C involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors involved in microbial growth and biofilm formation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound disrupts the cell membrane integrity of microorganisms, leading to their inhibition .
Comparison with Similar Compounds
Clearanol C is compared with other similar compounds, such as clearanol A, clearanol B, and clearanol D. These compounds share structural similarities but differ in their biological activities and potency. This compound is unique due to its specific inhibitory activity against Candida albicans biofilm formation, which is not observed in other clearanols . Other similar compounds include isobenzofuranones and other isochromenones, which also exhibit diverse biological activities .
Properties
CAS No. |
1384260-56-3 |
|---|---|
Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
(4S)-8-hydroxy-6-methoxy-4,5-dimethyl-3-methylidene-4H-isochromen-1-one |
InChI |
InChI=1S/C13H14O4/c1-6-8(3)17-13(15)12-9(14)5-10(16-4)7(2)11(6)12/h5-6,14H,3H2,1-2,4H3/t6-/m1/s1 |
InChI Key |
CIGSWLXZMSXAAE-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@@H]1C(=C)OC(=O)C2=C1C(=C(C=C2O)OC)C |
Canonical SMILES |
CC1C(=C)OC(=O)C2=C1C(=C(C=C2O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


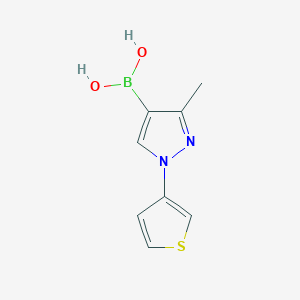
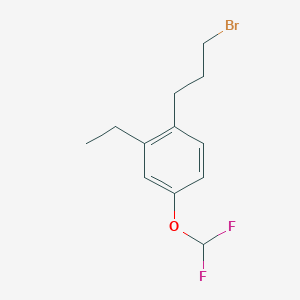
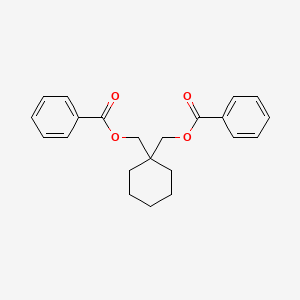

![Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-formylphenoxy]-, ethyl ester](/img/structure/B14074522.png)


![Methyl 3-[(but-3-en-1-yl)amino]but-2-enoate](/img/structure/B14074540.png)
